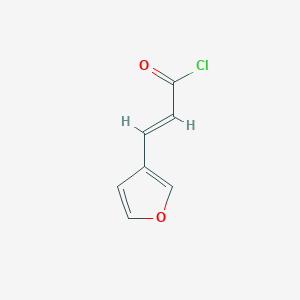

trans-3-(3-Furyl)acryloyl chloride

Description

Properties

Molecular Formula |

C7H5ClO2 |

|---|---|

Molecular Weight |

156.56 g/mol |

IUPAC Name |

(E)-3-(furan-3-yl)prop-2-enoyl chloride |

InChI |

InChI=1S/C7H5ClO2/c8-7(9)2-1-6-3-4-10-5-6/h1-5H/b2-1+ |

InChI Key |

LHRMPWNUXGPPNK-OWOJBTEDSA-N |

Isomeric SMILES |

C1=COC=C1/C=C/C(=O)Cl |

Canonical SMILES |

C1=COC=C1C=CC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for E 3 3 Furyl Acryloyl Chloride and Its Precursors

Synthesis of (E)-3-(3-Furyl)acrylic Acid (Precursor)

The creation of (E)-3-(3-Furyl)acrylic acid, an essential intermediate, is commonly achieved through condensation reactions. ontosight.ai These methods focus on forming the carbon-carbon double bond with the desired stereochemistry.

Two primary condensation reactions are employed for the synthesis of α,β-unsaturated carboxylic acids like 3-(3-Furyl)acrylic acid from an aldehyde precursor: the Knoevenagel condensation and the Perkin reaction. theunconditionalguru.inwikipedia.org

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base catalyst like an amine. wikipedia.orgyoutube.com For the synthesis of 3-(3-Furyl)acrylic acid, 3-furaldehyde (B129913) is reacted with malonic acid. google.comorgsyn.org The reaction is typically catalyzed by pyridine (B92270), which also acts as the solvent. wikipedia.orgorgsyn.org This process is a modification of the aldol (B89426) condensation and is highly effective for producing α,β-unsaturated acids. wikipedia.org

The Perkin reaction provides an alternative route, using the aldol condensation of an aromatic aldehyde, in this case, 3-furaldehyde, with an acid anhydride (B1165640) and its corresponding alkali salt. wikipedia.orgbyjus.com The salt acts as a base catalyst. For instance, reacting 3-furaldehyde with acetic anhydride in the presence of sodium acetate (B1210297) would yield the desired product after hydrolysis. wikipedia.orgchemistnotes.com This method is particularly noted for its use in synthesizing cinnamic acids and their derivatives. theunconditionalguru.inwikipedia.org

Table 1: Comparison of Condensation Reactions for (E)-3-(3-Furyl)acrylic Acid Synthesis

| Feature | Knoevenagel Condensation | Perkin Reaction |

|---|---|---|

| Aldehyde | 3-Furaldehyde | 3-Furaldehyde |

| Carbon Source | Malonic Acid | Acetic Anhydride |

| Catalyst/Base | Pyridine or other amines | Sodium or Potassium Acetate |

| Key Advantage | Often proceeds with high yield and stereoselectivity for the (E)-isomer. google.comorgsyn.org | A classic method for α,β-unsaturated aromatic acids. byjus.com |

| Typical Conditions | Heating in pyridine. orgsyn.org | Heating the aldehyde, anhydride, and salt together at elevated temperatures. chemistnotes.com |

Achieving the correct stereochemistry is critical, with the trans or (E)-isomer being the desired product.

The Knoevenagel-Doebner modification is a highly stereoselective method. When malonic acid is used as the active methylene compound with pyridine as the catalyst and solvent, the reaction strongly favors the formation of the thermodynamically more stable (E)-isomer upon condensation and subsequent decarboxylation. wikipedia.org A specific preparation method involves heating 3-furaldehyde and malonic acid in pyridine, followed by acidification to precipitate the (E)-3-(3-furyl)acrylic acid product with high purity and yield. google.comorgsyn.org

The Wittig reaction is another powerful tool for stereoselective alkene synthesis. masterorganicchemistry.comlibretexts.org This reaction involves an aldehyde and a phosphorus ylide. libretexts.org To synthesize (E)-3-(3-Furyl)acrylic acid, 3-furaldehyde would be reacted with a stabilized phosphorus ylide, such as (triphenylphosphoranylidene)acetic acid or its ester equivalent, followed by hydrolysis. Stabilized ylides are known to react with aldehydes to give predominantly (E)-alkenes. organic-chemistry.org The reaction proceeds through a four-membered oxaphosphetane intermediate, and its decomposition to form the stable triphenylphosphine (B44618) oxide drives the reaction forward. libretexts.orgorganic-chemistry.org

Chlorination Reactions for Acyl Chloride Formation from Corresponding Carboxylic Acids

Once (E)-3-(3-Furyl)acrylic acid is obtained, it is converted to the more reactive acyl chloride. This transformation is a standard procedure in organic synthesis, typically accomplished using chlorinating agents. wikipedia.orgmasterorganicchemistry.com

Thionyl chloride (SOCl₂) is a widely used and cost-effective reagent for converting carboxylic acids to acyl chlorides. masterorganicchemistry.comcommonorganicchemistry.com The reaction involves heating the carboxylic acid, either neat in thionyl chloride or in an inert solvent, to produce the acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. masterorganicchemistry.comorgsyn.org

Oxalyl chloride ((COCl)₂) is another effective reagent for this conversion. commonorganicchemistry.comorgsyn.org It is considered a milder and more selective agent than thionyl chloride. wikipedia.orgwikipedia.org The reaction is typically performed at or below room temperature in an inert solvent like dichloromethane. The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are all gaseous, which simplifies purification. wikipedia.org Due to its milder nature, oxalyl chloride is often preferred for substrates with sensitive functional groups. wikipedia.org

Table 2: Comparison of Common Chlorinating Agents

| Reagent | Formula | Byproducts | Typical Conditions | Notes |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Reflux/Heating in neat reagent or solvent. commonorganicchemistry.comorgsyn.org | Highly effective and common; gaseous byproducts facilitate removal. masterorganicchemistry.com |

The chlorination of carboxylic acids is often accelerated by the use of a catalyst. A catalytic amount of N,N-dimethylformamide (DMF) is frequently employed, particularly when using oxalyl chloride. wikipedia.orgcommonorganicchemistry.com The DMF reacts first with oxalyl chloride to form the Vilsmeier reagent, an iminium chloride intermediate. wikipedia.orgwikipedia.org This intermediate is a more potent acylating agent than oxalyl chloride itself. It reacts with the carboxylic acid to form a mixed anhydride, which then collapses, releasing the final acyl chloride and regenerating the DMF catalyst. wikipedia.org This catalytic cycle allows the reaction to proceed quickly and under mild conditions. Similar catalytic activity is observed with thionyl chloride. google.comresearchgate.net

Emerging and Sustainable Synthetic Routes for Acryloyl Chloride Derivatives

Research is ongoing to develop safer and more environmentally friendly methods for chemical synthesis. For the production of reactive and potentially unstable compounds like acryloyl chlorides, new technologies are being explored.

A significant development is the use of continuous-flow microreactor systems . nih.gov This methodology allows for the rapid and highly controlled synthesis of unstable acid chlorides. By mixing the carboxylic acid and the chlorinating agent (such as oxalyl chloride) in a microreactor, the reaction time can be reduced to minutes, minimizing the decomposition of the sensitive product. nih.gov This approach enhances safety by handling only small quantities of the reactive intermediate at any given time and often allows for solvent-free conditions, increasing the sustainability of the process. nih.gov

Organocatalysis represents another green chemistry approach. nih.gov The use of non-metallic catalysts, such as the DMF-catalyzed process described above, avoids the heavy metal waste associated with some other catalytic systems. Research continues to explore new organocatalysts that can perform these transformations with high efficiency and selectivity under mild, sustainable conditions. researchgate.netresearchgate.net

Continuous Flow Chemistry for Enhanced Process Efficiency and Safety

Continuous flow chemistry, particularly utilizing microreactors, has emerged as a superior alternative to conventional batch processing for the synthesis of highly reactive and unstable compounds such as acyl chlorides. nih.govresearchgate.net The high surface-area-to-volume ratio in these systems allows for excellent heat and mass transfer, enabling precise control over reaction conditions and significantly improving safety by minimizing the volume of hazardous material present at any moment. researchgate.netresearchgate.net This methodology is particularly relevant for producing (E)-3-(3-Furyl)acryloyl chloride, which, like other acryloyl chlorides, can be prone to polymerization and instability. nih.govnih.gov

Research into the continuous flow synthesis of acryloyl chloride, a structurally related compound, has demonstrated the potential for rapid, selective, and high-yielding production. nih.gov Methodologies have been developed for both thionyl chloride and oxalyl chloride-mediated processes, achieving nearly full conversions within residence times of just one to three minutes. nih.gov Such on-demand synthesis capabilities are a key advantage, as the unstable product can be generated and used immediately in a subsequent step, avoiding issues related to storage and decomposition. researchgate.net

While specific studies on the continuous flow synthesis of (E)-3-(3-Furyl)acryloyl chloride are not extensively detailed in the public literature, the established protocols for other acid chlorides are directly applicable. nih.govresearchgate.net For instance, a process for the continuous synthesis of 3-chloropropionyl chloride was developed that achieved up to 94% conversion in 25 minutes under mild conditions. researchgate.net Similarly, the use of bis(trichloromethyl)carbonate (BTC) in a flow reactor to convert a carboxylic acid into its corresponding acyl chloride has been shown to be highly efficient, reaching 82.7% conversion at 100°C. researchgate.net These examples underscore the viability of translating this technology to the synthesis of furan-containing analogues.

The table below summarizes representative findings from a continuous flow process for the synthesis of acryloyl chloride, illustrating the typical parameters and high efficiency of this approach.

Table 1: Continuous Flow Synthesis of Acryloyl Chloride

| Reagent System | Conditions | Residence Time | Conversion | Reference |

|---|---|---|---|---|

| Oxalyl Chloride / DMF (catalyst) | Room Temperature, Solvent-Free | 1 - 3 minutes | Nearly Full | nih.gov |

This interactive table summarizes key data on the efficient synthesis of acryloyl chloride using continuous flow methods, which are applicable to (E)-3-(3-Furyl)acryloyl chloride.

Application of Green Chemistry Principles in Acyl Chloride Production

The production of acyl chlorides has traditionally relied on reagents that pose significant environmental and safety hazards. researchgate.net Conventional methods often employ thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃) to convert carboxylic acids into acyl chlorides. chemguide.co.uklibretexts.org These processes are effective but generate problematic byproducts, such as corrosive hydrogen chloride gas, sulfur dioxide, and phosphorus-based acids, which require careful handling and disposal. chemguide.co.uklibretexts.org

In alignment with the principles of green chemistry, modern synthetic strategies seek to minimize waste and use less hazardous substances. acs.org One of the most promising green alternatives for acyl chloride production is the use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF). nih.gov This method can be performed under solvent-free conditions, and the byproducts, carbon dioxide and carbon monoxide, are gaseous and easily removed, simplifying product isolation. nih.gov This represents a significant improvement in atom economy and waste reduction compared to traditional methods.

Another approach involves replacing highly toxic reagents like phosgene (B1210022) with safer alternatives. Bis(trichloromethyl)carbonate (BTC), a solid phosgene substitute, can be used to activate carboxylic acids efficiently. researchgate.net This method is advantageous as it is less hazardous and the byproducts are simply carbon dioxide and hydrogen chloride. researchgate.net The application of water as a green solvent in related amide synthesis reactions further highlights the trend towards minimizing the use of volatile and toxic organic solvents. tandfonline.com

The adoption of continuous flow technology itself is an application of the twelfth principle of green chemistry, which advocates for inherently safer chemistry. acs.org By reducing reaction volumes and enabling better temperature control, the risks associated with exothermic reactions and handling unstable intermediates are substantially mitigated. researchgate.net Furthermore, the synthesis of precursors like furan-3-carboxylic acid can be achieved through methods such as palladium-catalyzed oxidative carbonylation, which utilizes molecular oxygen as the ultimate oxidant, representing a greener pathway to this key building block. nih.gov

The following table compares traditional chlorinating agents with greener alternatives for the synthesis of acyl chlorides.

Table 2: Comparison of Reagents for Acyl Chloride Synthesis

| Reagent | Typical Byproducts | Green Chemistry Considerations | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂ (gas), HCl (gas) | Generates acidic and toxic gaseous byproducts. | chemguide.co.uk |

| Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl (gas) | Solid reagent, produces corrosive byproducts. | libretexts.org |

| Oxalyl Chloride ((COCl)₂) | CO₂ (gas), CO (gas), HCl (gas) | Byproducts are gaseous and easily removed; can be used solvent-free. Considered a more sustainable option. | nih.gov |

This interactive table contrasts traditional and green reagents for producing acyl chlorides, highlighting differences in byproducts and environmental impact.

Reactivity and Mechanistic Investigations of E 3 3 Furyl Acryloyl Chloride

Nucleophilic Acyl Substitution Reactions

The core reactivity of (E)-3-(3-Furyl)acryloyl chloride lies in nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orgvanderbilt.eduyoutube.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and resulting in the formation of a new acyl compound. vanderbilt.eduyoutube.com The high reactivity of the acyl chloride facilitates these transformations under relatively mild conditions. libretexts.orgnih.gov

(E)-3-(3-Furyl)acryloyl chloride readily reacts with alcohols and other hydroxyl-containing compounds to form the corresponding esters. This process, known as esterification, is a classic example of nucleophilic acyl substitution. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net

A notable application of this reaction is the acylation of complex molecules like carbohydrate-acetonides. These protected sugar derivatives possess free hydroxyl groups that can act as nucleophiles. The reaction with (E)-3-(3-Furyl)acryloyl chloride introduces the furylacryloyl moiety onto the carbohydrate scaffold, a strategy employed in the synthesis of modified nucleosides and other biologically relevant molecules. The conditions for these reactions are generally mild to avoid the decomposition of sensitive substrates. researchgate.net

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| (E)-3-(3-Furyl)acryloyl chloride | Carbohydrate-Acetonide | Furylacryloyl-carbohydrate ester |

The reaction of (E)-3-(3-Furyl)acryloyl chloride with primary and secondary amines leads to the formation of N-substituted acrylamides. This amidation reaction is a robust and widely used method for synthesizing a diverse range of acrylamide (B121943) derivatives. nih.govresearchgate.net The reaction proceeds rapidly, often at room temperature, and is typically performed in the presence of a base to scavenge the HCl generated. commonorganicchemistry.comlibretexts.org

The resulting acrylamide derivatives are of significant interest in medicinal chemistry and materials science. nih.govnih.gov For instance, novel acrylamide derivatives have been synthesized and evaluated for their potential as chemotherapeutic agents. nih.gov The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion. libretexts.org

Table 2: Synthesis of Acrylamide Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| (E)-3-(3-Furyl)acryloyl chloride | Furfurylamine | N-[(Furan-2-yl)methyl]acrylamide | researchgate.net |

(E)-3-(3-Furyl)acryloyl chloride can react with organometallic reagents, such as organozinc compounds, to form new carbon-carbon bonds. wikipedia.org These reactions provide a pathway to ketones by replacing the chlorine atom with an organic group from the organometallic reagent. The reactivity of organometallic reagents needs to be carefully controlled to prevent addition to the α,β-unsaturated system or a second addition to the resulting ketone. Gilman reagents (lithium diorganocuprates) are often effective for this type of transformation, favoring 1,2-addition over conjugate addition. reddit.com

The reaction with organozinc compounds, often in the presence of a palladium or copper catalyst, allows for the introduction of a variety of alkyl, aryl, or vinyl groups. rsc.org This method is a powerful tool for the synthesis of complex enones.

Carbon-Carbon Bond Forming Reactions

Beyond nucleophilic acyl substitution at the carbonyl carbon, the olefinic and furan (B31954) components of (E)-3-(3-Furyl)acryloyl chloride enable its participation in various carbon-carbon bond-forming reactions.

Cross-metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. organic-chemistry.orgillinois.edu While acryloyl chloride itself has been shown to be an excellent substrate for cross-metathesis with terminal olefins, the direct application to (E)-3-(3-Furyl)acryloyl chloride is less commonly documented. organic-chemistry.orgnih.gov The reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalyst, involves the exchange of substituents between two alkenes. organic-chemistry.org A one-pot process involving cross-metathesis followed by the addition of a nucleophile can provide access to a wide range of functionalized α,β-unsaturated carbonyl compounds. organic-chemistry.orgnih.gov

The conjugated system of (E)-3-(3-Furyl)acryloyl chloride, encompassing the furan ring and the acryloyl moiety, can participate in cycloaddition reactions. The furan ring can act as a diene in Diels-Alder reactions, while the activated double bond of the acryloyl group can serve as a dienophile.

The Diels-Alder reaction of furan derivatives with various dienophiles is a well-established method for the synthesis of oxabicyclic compounds. In the context of (E)-3-(3-Furyl)acryloyl chloride, the furan ring could potentially react with a suitable dienophile. Conversely, the electron-deficient double bond of the acryloyl chloride can react with a diene. For instance, asymmetric Diels-Alder reactions of related acryloyl oxazolidinones with cyclopentadiene (B3395910) have been used to synthesize chiral intermediates for potent HIV-1 protease inhibitors. nih.govrsc.org

Furthermore, the α,β-unsaturated carbonyl system is a classic substrate for [2+2] photocycloaddition reactions with alkenes, leading to the formation of cyclobutane (B1203170) rings. These light-induced reactions proceed via a triplet excited state of the enone and can provide access to complex polycyclic structures.

Intramolecular Cyclization Pathways Facilitated by the Acryloyl Moiety

The acryloyl moiety in (E)-3-(3-Furyl)acryloyl chloride provides a reactive framework for intramolecular cyclization reactions, leading to the formation of diverse cyclic structures. The presence of the furan ring, a conjugated system, and an electrophilic acyl chloride group allows for several potential cyclization pathways.

One of the most significant cyclization reactions for conjugated systems is the Nazarov cyclization, which typically involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.org While (E)-3-(3-Furyl)acryloyl chloride is not a divinyl ketone itself, its derivatives could be engineered to undergo such transformations. For instance, reaction with a vinyl organometallic reagent could produce a suitable divinyl ketone precursor, which upon activation with a Lewis acid, would generate a pentadienyl cation, leading to the cyclized product. The mechanism involves activation by an acid catalyst, followed by a 4π conrotatory electrocyclization to form an oxyallyl cation, which then eliminates a proton to yield the cyclopentenone. wikipedia.org

Another potential pathway is an intramolecular Diels-Alder reaction. The furan ring can act as a diene, and the activated double bond of the acryloyl group can act as a dienophile. Generally, the Diels-Alder reaction of furan derivatives is an important route for creating oxabicyclic systems. nih.gov However, the electron-withdrawing nature of the acryloyl chloride group deactivates the furan ring, making it less nucleophilic and thus less reactive as a diene. nih.gov Studies on furfural, which also contains a strong electron-withdrawing group, show that it is often unreactive in Diels-Alder reactions unless the aldehyde group is first converted to a less deactivating group, such as an acetal. nih.gov Therefore, direct intramolecular Diels-Alder cyclization of (E)-3-(3-Furyl)acryloyl chloride may be challenging without prior modification.

Research on related compounds, such as alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates, has shown that intramolecular cyclizations can be achieved. In these cases, after converting the corresponding carboxylic acid to an acid chloride with thionyl chloride, subsequent reactions can lead to cyclized products. researchgate.net This suggests that the acyl chloride functionality is a key handle for initiating further transformations that can result in intramolecular ring formation.

Catalysis in (E)-3-(3-Furyl)acryloyl Chloride Transformations

Catalysis is paramount in controlling the reactivity and selectivity of transformations involving (E)-3-(3-Furyl)acryloyl chloride. Both organocatalysis and transition metal catalysis offer powerful tools to achieve stereoselective and efficient reactions.

Organocatalytic Applications in Stereoselective Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and often provides excellent stereocontrol. mdpi.comrsc.org For a substrate like (E)-3-(3-Furyl)acryloyl chloride, several classes of organocatalytic reactions are conceivable.

Chiral amine catalysts, such as those derived from proline or cinchona alkaloids, could be employed in stereoselective additions to the acryloyl double bond. For example, a chiral amine could catalyze the conjugate addition of nucleophiles to the Michael acceptor system of the acryloyl chloride, setting a new stereocenter. Similarly, N-Heterocyclic Carbenes (NHCs) are known to catalyze a variety of transformations, including cycloadditions, that could be applicable. mdpi.com

Phosphine-catalyzed reactions, such as the Rauhut-Currier reaction, represent another avenue. nih.gov This reaction involves the coupling of two activated alkenes. While typically intermolecular, intramolecular variants could be designed. In the context of (E)-3-(3-Furyl)acryloyl chloride, a phosphine (B1218219) catalyst could add to the β-position of the acryloyl system, generating a zwitterionic intermediate that could then react with another electrophile in a stereocontrolled manner. mdpi.com

The table below summarizes potential organocatalytic transformations.

| Catalyst Type | Potential Reaction | Expected Outcome |

| Chiral Amines (e.g., Proline derivatives) | Asymmetric Michael Addition | Chiral adducts with a new stereocenter at the β-position. |

| N-Heterocyclic Carbenes (NHCs) | [3+2] or [4+2] Cycloadditions | Formation of functionalized heterocyclic ring systems. |

| Chiral Phosphines | Rauhut-Currier Reaction | Dimerization or coupling with other activated alkenes. |

| Bifunctional Thiourea Catalysts | Asymmetric Acyl Transfer | Stereoselective transfer of the furylacryloyl group to a nucleophile. rsc.org |

Transition Metal-Catalyzed Reactions and Their Scope

Transition metal catalysis offers a broad scope for forming new carbon-carbon and carbon-heteroatom bonds. The acyl chloride group in (E)-3-(3-Furyl)acryloyl chloride is a highly reactive electrophile suitable for various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are particularly powerful. The Sonogashira coupling, which joins an acyl chloride with a terminal alkyne, is a well-established method for synthesizing ynones. mtroyal.ca By analogy, (E)-3-(3-Furyl)acryloyl chloride would be an excellent substrate for this reaction, reacting with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield (E)-1-aryl/alkyl-5-(3-furyl)pent-4-en-1-yn-3-ones.

Other notable cross-coupling reactions include:

Heck Reaction: Coupling of the acryloyl double bond with an aryl halide.

Suzuki Coupling: While typically performed with aryl halides, variants involving activated carbonyl compounds exist.

Stille Coupling: Reaction with an organostannane reagent, which could potentially occur at the acyl chloride.

The table below outlines the scope of potential transition metal-catalyzed reactions.

| Reaction Name | Metal Catalyst | Reactant Partner | Expected Product Type |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | Conjugated Ynone |

| Stille Coupling | Palladium | Organostannane | Ketone |

| Suzuki Coupling | Palladium | Organoboron Compound | Ketone |

| Heck Coupling | Palladium | Aryl/Vinyl Halide | Functionalized Alkene |

These reactions significantly expand the synthetic utility of (E)-3-(3-Furyl)acryloyl chloride, allowing for its incorporation into complex molecular architectures. rsc.orgmit.edu

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics is crucial for optimizing reaction conditions and controlling product outcomes.

Elucidation of Reaction Pathways and Intermediates

The reactions of (E)-3-(3-Furyl)acryloyl chloride proceed through well-defined pathways involving specific intermediates.

Nucleophilic Acyl Substitution: This is the most fundamental reaction of an acyl chloride. A nucleophile (e.g., an alcohol, amine, or organometallic reagent) attacks the electrophilic carbonyl carbon. This proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride ion, an excellent leaving group, yields the substituted product (e.g., ester, amide, or ketone). This two-step (addition-elimination) mechanism is characteristic of acyl chlorides.

Transition Metal-Catalyzed Cross-Coupling: The mechanism of a palladium-catalyzed reaction like the Sonogashira coupling involves a catalytic cycle:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the terminal alkyne (after coordination with copper), forming a Pd(II)-alkynyl complex.

Transmetalation (or Acyl Palladation): The acyl chloride coordinates to the palladium center.

Reductive Elimination: The coupled ynone product is eliminated from the palladium complex, regenerating the Pd(0) catalyst, which re-enters the cycle.

Organocatalytic Cycles: In an amine-catalyzed Michael addition, the catalyst first forms an enamine or iminium ion intermediate with the substrate or nucleophile, respectively. This activates the molecule for the key bond-forming step and controls the stereochemical outcome before the catalyst is regenerated. researchgate.net

Kinetic Profiling of Key Transformations and Rate Constant Determination

Kinetic studies of related reactions provide insight. For instance, the kinetics of the reaction of chlorine atoms with furan-2,5-dione (maleic anhydride) have been studied in detail, revealing complex fall-off behavior and the formation of an adduct intermediate. rsc.org The rate coefficients for this reaction were determined to be in the range of k₀(T) = (9.4 ± 0.5) × 10⁻²⁹ (T/298)⁻⁶.³ cm⁶ molecule⁻² s⁻¹ and k∞(T) = (3.4 ± 0.5) × 10⁻¹¹ (T/298)⁻¹.¹ cm³ molecule⁻¹ s⁻¹. rsc.org While this is a gas-phase radical reaction, it underscores that the furan ring's electronic properties significantly influence reaction rates.

For catalyzed reactions, the rate is dependent on the concentrations of the substrate, catalyst, and any co-reagents. The rate-determining step in nucleophilic acyl substitution is typically the initial nucleophilic attack. In transition metal-catalyzed cycles, any step—oxidative addition, transmetalation, or reductive elimination—can be rate-limiting depending on the specific substrates and ligands used.

The table below shows typical hydrolysis rates for various acyl chlorides to illustrate the high reactivity of this class of compounds.

| Compound | Hydrolysis Half-Life (25 °C) |

| Acetyl Chloride | 0.8 seconds |

| Benzoyl Chloride | 16 seconds |

| Acryloyl Chloride | Very fast (expected < 10 min) nih.gov |

| (E)-3-(3-Furyl)acryloyl Chloride | Very fast (inferred) |

These data highlight the need for careful control of reaction conditions, particularly moisture, when working with (E)-3-(3-Furyl)acryloyl chloride to prevent rapid decomposition and ensure the desired transformation occurs.

Isomerization Dynamics and Stereochemical Control in Related Systems

The reactivity and stereochemical outcome of reactions involving (E)-3-(3-Furyl)acryloyl chloride are intrinsically linked to its conformational flexibility and the potential for isomerization. The dynamics of such systems are primarily governed by two phenomena: rotational isomerism (conformational changes around single bonds) and geometric isomerism (cis/trans or E/Z isomerization around the double bond). Understanding these dynamics in related furan-containing and α,β-unsaturated systems provides crucial insights into the behavior of the title compound.

Rotational Isomerism and Conformational Preferences

The rotation around the single bond connecting the furan ring to the acryloyl moiety and the single bond within the acryloyl group itself (between the carbonyl and the vinyl group) leads to different conformers. For α,β-unsaturated carbonyl compounds, these are typically referred to as s-cis and s-trans conformers. The relative stability of these conformers and the energy barriers to their interconversion are key factors in determining the molecule's ground-state geometry and its reaction pathways.

Computational studies on related heteroaromatic carboxamides and ketones provide valuable data on these rotational barriers. For instance, density functional theory (DFT) calculations have been used to determine the energy profiles for rotation in various furan, thiophene, and oxazole (B20620) derivatives. researchgate.netacs.org These studies reveal that the energy barriers are influenced by steric hindrance, electronic effects, and non-covalent interactions between substituents. researchgate.net

In systems analogous to 3-(3-furyl)acryloyl chloride, such as thiazole-4-carboxamide (B1297466) (T4C) and oxazole-4-carboxamide (B1321646) (O4C), a strong preference for the trans orientation (dihedral angle of ~180°) is observed. acs.org This preference is attributed to the repulsion between electron lone pairs on the heteroatoms and the carbonyl oxygen. acs.org The rotational barriers to less-favored conformations can be significant, ranging from approximately 3 to 10 kcal/mol, which can influence the selectivity of subsequent chemical transformations. acs.org

| Compound/System | Computational Method | Rotational Barrier (kcal/mol) | Energy Difference (ΔE) between Minima (kcal/mol) | Favored Conformation | Reference |

|---|---|---|---|---|---|

| Thiazole-5-carboxamide (T5C) derivative | M06-2X/6-311+G(d) | 3.67 | 0.55 | No strong preference (cis/trans similar energy) | acs.org |

| Thiazole-4-carboxamide (T4C) derivative | M06-2X/6-311+G(d) | 9.2 - 10.3 | ~9.0 | trans | acs.org |

| Oxazole-4-carboxamide (O4C) derivative | M06-2X/6-311+G(d) | 9.2 - 10.3 | ~10.0 | trans | acs.org |

| 2-Acetylfuran | Not Specified | ~9.15 (3200 cm⁻¹) | Not Specified | Not Specified | researchgate.net |

| N-acyl saccharin | Not Specified | 4.87 | Not Specified | Not Specified | acs.org |

E/Z Isomerization Dynamics

The (E) or trans isomer of 3-(3-furyl)acryloyl chloride is generally the thermodynamically more stable form. However, conversion to the less stable (Z) or cis isomer can be induced, most commonly through photochemical methods. science.gov The study of photochemical E/Z isomerization is well-documented for related α,β-unsaturated compounds, such as cinnamic acids and other furylacrylic acid derivatives. rsc.orgmdpi.comresearchgate.net

Irradiation with light of a suitable wavelength, typically UV light, can promote the E→Z isomerization. mdpi.comresearchgate.net Recent advancements have shown that this transformation can also be achieved using visible light in the presence of an appropriate photocatalyst, such as fac-Ir(ppy)₃. mdpi.com The process involves the excitation of the molecule to an excited state where the rotational barrier around the double bond is significantly lower, allowing for isomerization before relaxation back to the ground state. science.gov

The photostationary state (the equilibrium ratio of E/Z isomers under irradiation) depends on several factors, including the wavelength of light, the solvent, and the presence of photosensitizers or quenchers. rsc.orgresearchgate.net For example, in the photochemical isomerization of 3-chloroacrylic acid, a photostationary state with a significant percentage of the Z-isomer can be reached upon irradiation. buffalo.eduresearchgate.net This ability to control the geometry of the double bond is critical for applications where a specific stereoisomer is required for a subsequent reaction, such as in certain cycloadditions or biological applications. buffalo.eduund.edu

| System | Isomerization Type | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| (E)-Ethyl cinnamates | E → Z (Photochemical) | Blue light, fac-Ir(ppy)₃ photocatalyst | High yields and selectivity for Z-isomer (up to 98:2 Z/E). | mdpi.com |

| 3-Chloroacrylic acid (in host cavity) | E ⇌ Z (Photochemical) | 325 nm laser light at 90 K | Reversible single-crystal-to-single-crystal isomerization; photostationary state reached. | buffalo.eduresearchgate.net |

| 3-Benzylidene-indolin-2-ones | E ⇌ Z (Photochemical) | Microfluidic photoreactor, various light sources | Enhanced control and stabilization of isomers compared to batch process. | rsc.org |

| 6-Styrylquinoxaline | trans → cis (Photochemical) | Direct irradiation | Isomerization proceeds through both singlet and triplet states. | researchgate.net |

Stereochemical Control in Synthesis

The inherent conformational preferences and the electronic character of the 3-furyl group play a significant role in directing the stereochemical course of reactions. The furan ring is an electron-rich heterocycle, but its influence on the conjugated system can be nuanced. The placement of substituents on the furan ring is a well-established strategy for stereochemical control. For instance, silyl (B83357) groups have been effectively used as removable blocking groups to direct electrophilic substitution to specific positions on the furan ring, thereby enabling the synthesis of complex, multi-substituted furans with high regioselectivity.

In reactions involving the acryloyl moiety, such as Michael additions or Diels-Alder cycloadditions, the stereochemistry of the product is dictated by the geometry of the starting material and the trajectory of the nucleophilic or dienophilic attack. The ability to control the E/Z geometry of the double bond, as discussed above, is therefore a powerful tool for stereochemical control. Furthermore, the facial selectivity of reactions at the double bond can be influenced by the orientation of the furan ring relative to the acryloyl group. Chiral catalysts or auxiliaries can be employed to control the diastereoselectivity or enantioselectivity of such transformations, leading to the formation of a single desired stereoisomer. The generation of dienolates from related 5-substituted-furan-2(3H)-ones has been shown to proceed with high diastereoselectivity in [8+2]-cycloaddition reactions, highlighting how the furan scaffold can direct stereochemical outcomes. nih.gov

Advanced Spectroscopic and Computational Approaches in Characterization and Reactivity Prediction

In Situ Spectroscopic Analysis for Real-Time Reaction Monitoring (e.g., IR, NMR)

Real-time monitoring of chemical reactions is crucial for understanding kinetics, elucidating mechanisms, and optimizing process conditions. rsc.org In situ spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for tracking the progress of reactions involving trans-3-(3-Furyl)acryloyl chloride without the need for sample isolation. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: ReactIR, an in situ Fourier Transform Infrared (FTIR) spectroscopy technology, allows for the continuous monitoring of key functional groups. researchgate.net In the synthesis of this compound from its corresponding carboxylic acid (trans-3-(3-Furyl)acrylic acid), IR spectroscopy can track the disappearance of the broad O-H stretch of the carboxylic acid and the simultaneous appearance of the sharp, higher-frequency C=O stretching band characteristic of the acyl chloride. researchgate.net The distinct vibrational frequencies of the reactant, intermediates, and product provide a real-time concentration profile of each species throughout the reaction. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy is another exceptional technique for non-invasive, real-time reaction analysis. rsc.org It provides detailed structural information about all soluble species in the reaction mixture. rsc.org For the reactions of this compound, ¹H NMR can monitor the chemical shift changes of the vinylic protons and the protons on the furan (B31954) ring. For instance, upon conversion of the acyl chloride to an amide or ester, significant downfield shifts are expected for the protons alpha to the carbonyl group, providing a clear indication of reaction completion. nih.gov The ability to acquire data continuously allows for the precise determination of reaction kinetics and the identification of transient intermediates. rsc.org

| Functional Group | Technique | Expected Observation | Typical Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

|---|---|---|---|

| Carboxylic Acid (Reactant) | IR | Disappearance of broad O-H stretch | 2500-3300 cm⁻¹ |

| Carboxylic Acid (Reactant) | IR | Disappearance of C=O stretch | ~1680-1710 cm⁻¹ |

| Acyl Chloride (Product) | IR | Appearance of C=O stretch | ~1750-1810 cm⁻¹ |

| Acyl Chloride (Reactant) | ¹H NMR | Vinylic Protons (α, β to C=O) | 6.5-7.8 ppm |

| Amide (Product) | ¹H NMR | Shift of Vinylic Protons (α to C=O) | Shift downfield upon reaction |

| Amide (Product) | ¹³C NMR | Appearance of Amide Carbonyl | ~165-175 ppm |

Quantum Chemical Calculations and Molecular Modeling (e.g., DFT, Molecular Dynamics)

Quantum chemical calculations and molecular modeling have become indispensable tools for predicting the properties and reactivity of molecules like this compound. researchgate.net Methods such as Density Functional Theory (DFT) and molecular dynamics simulations provide a molecular-level understanding that complements experimental findings. rsc.orgchemrxiv.org DFT, in particular, offers a good balance between computational cost and accuracy for calculating the electronic structure and energies of furan derivatives. rsc.orgresearchgate.net

The reactivity of a molecule is governed by its electronic structure. Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful predictive tool. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the C=C double bond, which are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the highly electrophilic carbonyl carbon of the acryloyl chloride group. The large extension of the LUMO on this carbon atom indicates its high susceptibility to nucleophilic attack, which is the characteristic reaction of acyl chlorides. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational methods can calculate these orbital energies, allowing for a quantitative comparison of the reactivity of this compound with other related compounds. researchgate.net

| Parameter | Description | Predicted Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates propensity to donate electrons (site of electrophilic attack). Expected to be high due to the furan ring. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates propensity to accept electrons (site of nucleophilic attack). Expected to be low, centered on the acyl chloride group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Electrophilicity Index (ω) | Measures the global electrophilic nature of a molecule | Expected to be high, confirming the strong electrophilic character of the acyl chloride functionality. |

Computational chemistry allows for the detailed exploration of reaction mechanisms by modeling the transition states (TS) and calculating the associated energy barriers (activation energies). acs.org For any reaction of this compound, such as its amidation with an amine, the entire reaction pathway can be mapped.

Using DFT methods, the geometries and energies of the reactants, the tetrahedral transition state (or high-energy intermediate), and the products can be calculated. acs.org This provides the standard enthalpy of reaction (ΔH) and the activation energy (Ea). acs.orgmdpi.com By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined. For example, in reactions with multifunctional nucleophiles, modeling can predict whether the reaction will occur at the acyl chloride, the double bond, or the furan ring by identifying the pathway with the lowest energy barrier.

The three-dimensional structure and conformational preferences of a molecule are critical to its reactivity. This compound has rotational freedom around the C-C single bonds of the acryloyl moiety and the bond connecting the furan ring to the vinyl group. The molecule can exist in different conformations, such as s-trans and s-cis rotamers, arising from rotation about the C-C single bond. ic.ac.ukimperial.ac.uk

Computational conformational analysis can determine the relative energies of these different conformers. For α,β-unsaturated carbonyl systems, planar conformations are generally favored to maximize π-orbital overlap and conjugation. imperial.ac.uk Calculations can predict the most stable ground-state conformation, which is crucial for understanding its spectroscopic properties and how it will interact with other molecules.

Furthermore, while the double bond is specified as 'trans', computational methods can be used to predict the stereochemical outcome of reactions, such as nucleophilic additions to the double bond or cycloaddition reactions involving the furan ring. colab.wsreddit.com By modeling the approach of a reactant to the different faces of the molecule and calculating the energies of the respective transition states, the preferred stereoisomeric product can be predicted.

Strategic Applications of E 3 3 Furyl Acryloyl Chloride in Complex Molecule Synthesis

Utilization as a Building Block for Heterocyclic Scaffolds

The electrophilic nature of the acyl chloride and the conjugated double bond in (E)-3-(3-Furyl)acryloyl chloride make it a valuable precursor for the synthesis of various heterocyclic systems. The furan (B31954) moiety itself is a common scaffold in many bioactive compounds. rsc.org The reaction of this acyl chloride with binucleophiles, which can react at both the carbonyl carbon and the β-position of the double bond, offers a direct route to six-membered heterocycles.

For instance, in reactions with hydrazine (B178648) derivatives, (E)-3-(3-Furyl)acryloyl chloride can be utilized to construct pyrazole (B372694) scaffolds. The initial reaction would likely involve the acylation of the hydrazine, followed by an intramolecular cyclization. The specific regioselectivity of such reactions can often be controlled by the reaction conditions. While specific examples with (E)-3-(3-Furyl)acryloyl chloride are not extensively documented in readily available literature, the general reactivity pattern of α,β-unsaturated acyl chlorides with hydrazines is a well-established method for pyrazole synthesis. sigmaaldrich.com

Similarly, reaction with other binucleophiles can lead to different heterocyclic cores. For example, condensation with β-enamino ketones or esters could provide access to substituted pyridinone derivatives. The furan ring in the resulting heterocycles can be further modified, for instance, through Diels-Alder reactions, to create even more complex, fused-ring systems. The synthesis of furo[3,2-c]chromenes and furo[2,3-b]pyridines, for example, often involves precursors with furan moieties that undergo cyclization reactions. researchgate.netrsc.org

Table 1: Potential Heterocyclic Scaffolds from (E)-3-(3-Furyl)acryloyl Chloride

| Reactant | Potential Heterocyclic Product | Reaction Type |

| Hydrazine | Pyrazole derivative | Acylation followed by cyclization |

| Substituted Hydrazines | N-substituted pyrazole derivatives | Acylation followed by cyclization |

| Amidines | Pyrimidine derivative | Acylation and cyclization |

| β-Enamino ketones | Pyridinone derivative | Michael addition and condensation |

Precursor in Natural Product and Analogue Synthesis

The furan ring is a key structural motif in a multitude of natural products, including terpenoids and alkaloids. nih.govresearchgate.net The incorporation of the (E)-3-(3-furyl)acryloyl moiety can serve as a crucial step in the total synthesis of such compounds or their analogues designed for structure-activity relationship (SAR) studies.

While a direct total synthesis of a natural product employing (E)-3-(3-Furyl)acryloyl chloride as a starting material is not prominently reported, its structural elements are present in various natural compounds. For example, the furo[2,3-b]pyran-2-one core is found in several biologically active natural products. nih.gov Synthetic strategies towards these molecules could potentially involve a precursor derived from 3-(3-furyl)acrylic acid.

Furthermore, the synthesis of complex alkaloids, such as calyciphylline A-type alkaloids, often involves intricate cyclization strategies where a furan-containing fragment could be introduced early in the synthetic sequence. nih.gov The acryloyl chloride functionality provides a reactive handle for attaching this fragment to a larger molecular scaffold. The synthesis of terpenoids, such as davanafurans, also highlights the importance of furan-containing building blocks in natural product synthesis. researchgate.net

Role in the Design and Synthesis of Functional Polymers and Materials

The dual reactivity of (E)-3-(3-Furyl)acryloyl chloride makes it a valuable monomer in the synthesis of functional polymers. The acrylate (B77674) functionality can participate in polymerization reactions, while the furan ring can be utilized for post-polymerization modifications or to impart specific properties to the resulting material.

(E)-3-(3-Furyl)acryloyl chloride can be converted to its corresponding esters or amides, which can then act as monomers in polymerization reactions. The resulting polymers would feature pendant furan rings along the polymer backbone. Such furan-containing polymers are of interest for various applications due to the unique chemical and physical properties conferred by the furan moiety. For instance, furan-based polymers can exhibit photosensitivity and have applications in photolithography and other light-based technologies. rsc.orgdntb.gov.ua

The polymerization of furan-containing acrylates can be initiated by various methods, including free radical polymerization and photopolymerization. rsc.orgresearchgate.net The photopolymerization of furan-based monomers is particularly interesting as it can offer a green and efficient method for producing polymer films and coatings. dntb.gov.uaresearchgate.net

Table 2: Potential Polymers Derived from (E)-3-(3-Furyl)acryloyl Chloride Derivatives

| Monomer Derivative | Polymerization Method | Potential Polymer Properties |

| Methyl (E)-3-(3-furyl)acrylate | Free Radical Polymerization | Thermoplastic with pendant furan groups |

| Ethyl (E)-3-(3-furyl)acrylate | Photopolymerization | Photosensitive polymer |

| N-phenyl-(E)-3-(3-furyl)acrylamide | Solution Polymerization | Functional polymer with potential for further modification |

The furan moiety in polymers derived from (E)-3-(3-Furyl)acryloyl chloride can act as a diene in Diels-Alder reactions. acs.orgresearchgate.netscielo.br This reactivity allows for the cross-linking of polymer chains by reacting the furan-containing polymer with a bismaleimide (B1667444) or other suitable dienophile. This cross-linking can be thermally reversible, leading to the formation of self-healing or mendable materials. mdpi.comresearchgate.netnih.gov

The general principle involves the formation of covalent cross-links at lower temperatures through the Diels-Alder reaction and the breaking of these cross-links at higher temperatures via the retro-Diels-Alder reaction. acs.orgscielo.br This reversible cross-linking strategy is a key area of research in the development of smart and responsive polymer materials. While specific studies on polymers from (E)-3-(3-Furyl)acryloyl chloride as cross-linkable systems are not abundant, the well-established chemistry of furan-maleimide Diels-Alder reactions provides a strong basis for this application. researchgate.netresearchgate.netresearchgate.netacs.org

Derivatization Strategies for Enhanced Synthetic Utility and Targeted Modifications

The reactivity of the acyl chloride group in (E)-3-(3-Furyl)acryloyl chloride allows for a wide range of derivatization strategies to enhance its synthetic utility. These modifications can be used to introduce different functional groups or to couple the furan-acrylate moiety to other molecules.

The most common derivatization reactions for acyl chlorides are esterification and amidation. wikipedia.orgresearchgate.netyoutube.com Reaction with alcohols in the presence of a base yields the corresponding esters, while reaction with primary or secondary amines affords the amides. fishersci.ithud.ac.uk These reactions are typically high-yielding and proceed under mild conditions. google.com

Another important reaction is the Friedel-Crafts acylation, where (E)-3-(3-Furyl)acryloyl chloride can react with an aromatic compound in the presence of a Lewis acid catalyst to form a ketone. sigmaaldrich.comvisualizeorgchem.comnumberanalytics.comorganic-chemistry.orglibretexts.org This provides a method for directly attaching the 3-(3-furyl)acryloyl group to an aromatic ring, which can be a key step in the synthesis of more complex molecules.

The resulting derivatives, such as esters and amides, often have different physical and chemical properties compared to the parent acyl chloride, which can be advantageous for specific applications. For example, converting the acyl chloride to an ester can make the molecule more stable and easier to handle, while converting it to an amide can introduce hydrogen bonding capabilities.

Table 3: Common Derivatization Reactions of (E)-3-(3-Furyl)acryloyl Chloride

| Reagent | Product Type | Reaction Name |

| Alcohol (R-OH) | Ester | Esterification |

| Amine (R-NH2) | Amide | Amidation |

| Aromatic Compound (e.g., Benzene) | Ketone | Friedel-Crafts Acylation |

Q & A

Basic: What are the optimal conditions for synthesizing trans-3-(3-Furyl)acryloyl chloride, and how can reaction efficiency be validated?

Answer:

The synthesis typically involves reacting 3-(3-furyl)acrylic acid with thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) under reflux for 3 hours. Key parameters include stoichiometric ratios (e.g., 1:1.5 molar ratio of acid to SOCl₂) and temperature control (40–50°C). Post-reaction, excess SOCl₂ and solvent are removed under reduced pressure to yield the crude product. Validation requires Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and emergence of the acyl chloride C=O stretch (~1800 cm⁻¹). Purity can be assessed via ¹H NMR to detect residual solvents or unreacted starting materials .

Basic: How can impurities such as 3-chloropropionyl chloride be quantified in this compound batches?

Answer:

High-performance liquid chromatography (HPLC) with pre-column derivatization using aniline is recommended. Derivatization converts acyl chlorides to UV-active anilides. A C18 column with acetonitrile/water (70:30 v/v) mobile phase at 1.0 mL/min and detection at 254 nm provides baseline separation. Calibration curves for trans-3-(3-Furyl)acryloyl chloride and 3-chloropropionyl chloride should span 0.01–151.62 μg/mL and 0.02–2.95 μg/mL, respectively. Recovery rates (>98%) and RSD <1.0% ensure reproducibility .

Advanced: How do steric and electronic effects influence the regioselectivity of this compound in carbohydrate acylation?

Answer:

Regioselectivity is governed by steric hindrance and electronic activation of hydroxyl groups. For example, in methyl 4,6-O-benzylidene-α-D-glucopyranoside, stannylene intermediates (e.g., dibutylstannylene acetals) selectively activate the 2-OH group via chelation, enabling >90% 2-O-acylation. The electron-withdrawing furyl group in trans-3-(3-Furyl)acryloyl chloride enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack at sterically accessible sites. Competitive acylation pathways can be minimized using low temperatures (0–5°C) and controlled stoichiometry .

Advanced: What mechanistic challenges arise in cyclization reactions involving this compound and enamines?

Answer:

Competition between enamine nitrogen and transannular nitrogen for carbonyl activation leads to low yields (<30%) in azabicycle formation. For example, in pyrrolidine-derived enamines, resonance stabilization of the lone pair on the nitrogen adjacent to the carbonyl reduces nucleophilicity, diverting reactivity toward undesired pathways. Mechanistic studies using density functional theory (DFT) suggest that steric shielding of the transannular nitrogen or introducing electron-withdrawing substituents on the enamine backbone can suppress side reactions .

Advanced: How can continuous-flow systems improve the safety and scalability of this compound synthesis?

Answer:

Continuous-flow reactors mitigate hazards (e.g., SOCl₂ gas release) by enabling rapid mixing and precise temperature control. A two-step protocol is effective:

Step 1: Generate acryloyl chloride in situ from acrylic acid and SOCl₂ in a flow reactor (residence time: 2–5 minutes at 60°C).

Step 2: Directly react with 3-furylacrylic acid in a second flow module.

This approach reduces intermediate purification needs and achieves >95% conversion. Real-time monitoring via inline IR spectroscopy ensures reaction completion .

Advanced: What analytical strategies resolve contradictions in reported NMR data for this compound derivatives?

Answer:

Discrepancies in ¹³C NMR chemical shifts (e.g., carbonyl carbons varying by 2–5 ppm) often stem from solvent polarity or concentration effects. To standardize

- Use deuterated chloroform (CDCl₃) at 25°C.

- Compare with computational NMR (e.g., GIAO-DFT at B3LYP/6-311++G(d,p)).

- Validate coupling constants (³JHH) for trans configuration (typically 15–16 Hz). Cross-validation with X-ray crystallography resolves ambiguities in stereochemistry .

Advanced: How does the furyl substituent modulate the reactivity of this compound in Diels-Alder reactions?

Answer:

The electron-rich furyl ring enhances dienophile reactivity by lowering the LUMO energy of the acryloyl chloride. In reactions with cyclopentadiene, the furyl group accelerates [4+2] cycloaddition, achieving >80% yield at 25°C. Competitive polymerization is suppressed by adding radical inhibitors (e.g., 400 ppm phenothiazine). Computational studies (e.g., NBO analysis) confirm charge transfer from the furyl oxygen to the conjugated π-system, stabilizing the transition state .

Basic: What safety protocols are critical when handling this compound in aqueous environments?

Answer:

Due to its lachrymatory and corrosive properties:

- Use inert atmosphere (N₂/Ar) gloves and splash goggles.

- Quench residual acyl chloride with ice-cold sodium bicarbonate (NaHCO₃) before aqueous workup.

- Monitor for HCl off-gassing using pH strips. Emergency protocols require immediate rinsing with 1% boric acid for eye exposure and ethanol for skin contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.